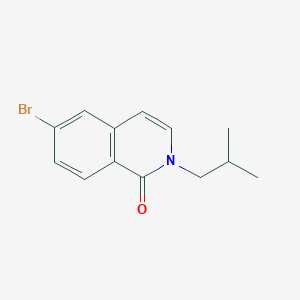

6-Bromo-2-isobutylisoquinolin-1(2H)-one

Description

6-Bromo-2-isobutylisoquinolin-1(2H)-one is a substituted isoquinolinone derivative characterized by a bromine atom at the 6-position and an isobutyl group at the 2-position of the heterocyclic scaffold.

Isoquinolinones are pharmacologically significant due to their anti-hypertensive, anti-tumor, and anti-inflammatory activities . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry and materials science. For instance, brominated isoquinolinones are pivotal in cross-coupling reactions for synthesizing complex natural products like 8-oxypseudopalmatine . The isobutyl group likely improves lipophilicity, influencing bioavailability and target binding compared to smaller alkyl substituents.

Properties

IUPAC Name |

6-bromo-2-(2-methylpropyl)isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-9(2)8-15-6-5-10-7-11(14)3-4-12(10)13(15)16/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAXCFASXRFSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C(C1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isobutylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the bromination of isoquinoline to introduce the bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromoisoquinoline is then subjected to Friedel-Crafts alkylation with isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the isobutyl group at the 2nd position. Finally, the compound is oxidized to form the isoquinolin-1(2H)-one structure.

Industrial Production Methods

Industrial production of 6-Bromo-2-isobutylisoquinolin-1(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isobutylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the isoquinolin-1(2H)-one moiety can lead to the formation of isoquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 6-amino, 6-thio, or 6-alkoxy derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

6-Bromo-2-isobutylisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-isobutylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the isobutyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 6-bromo-2-isobutylisoquinolin-1(2H)-one include:

Key Observations:

- Substituent Position: The 2-position substituent (e.g., methyl vs. isobutyl) significantly impacts steric bulk and lipophilicity. For example, 6-bromo-2-methyl derivatives are commonly used as intermediates , while bulkier groups like trifluoromethylphenyl enhance metabolic stability .

- Biological Activity: Methyl and phenyl substituents are associated with anti-tumor activity, as seen in thalifoline analogs . The isobutyl group may further modulate pharmacokinetics but requires empirical validation.

- Synthetic Accessibility: Transition metal-free cascade reactions using t-BuOK enable efficient synthesis of 6-bromo-substituted isoquinolinones in yields up to 90% . Substituent size influences reaction pathways; for instance, larger groups may require optimized solvent systems (e.g., DCM/MeOH) .

Physicochemical and Spectroscopic Properties

- 6-Bromo-2-methylisoquinolin-1(2H)-one: ¹H NMR (500 MHz, CDCl₃): Characteristic NH signal at δ 11.70 ppm; aromatic protons at δ 7.26–8.22 ppm . Purity: 95% (HPLC), stored under refrigeration .

- 6-Bromo-3-methylisoquinolin-1(2H)-one: Crystal Structure: Deviations in bond angles (e.g., C1–N–C2 = 125.36°) compared to ideal geometry due to steric strain . Hydrogen Bonding: N–H⋯O interactions stabilize the lattice .

- 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one: ¹³C NMR: CF₂ groups exhibit signals at δ 115–120 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.